REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[CH2:13]1[O:15][CH2:14]1>CS(C)=O>[CH2:14]1[O:15][CH2:13]1.[OH:15][CH2:14][CH2:13][N:9]1[C:10]2[C:6](=[CH:5][C:4]([Br:3])=[CH:12][CH:11]=2)[CH:7]=[CH:8]1 |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 5 hours at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 8 hours at room temperature
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
by bubbling the gas into DMSO
|
Type
|
CUSTOM
|
Details
|
To the bromoindole reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The combined ether extracts were concentrated in vacuo whereupon crystallization
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from diethyl ether:hexanes (3:2)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.125 mol | |
AMOUNT: MASS | 5.1 g |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=CC2=CC(=CC=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |